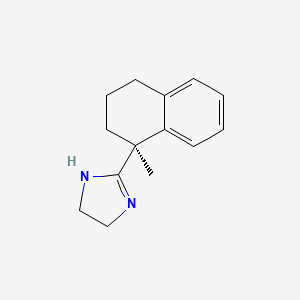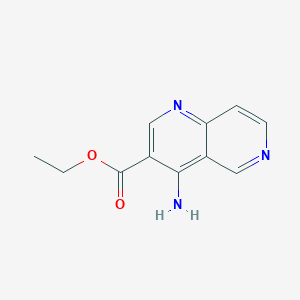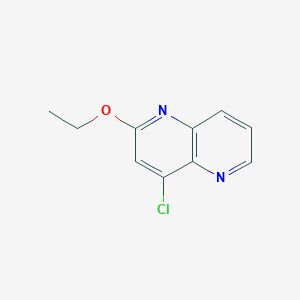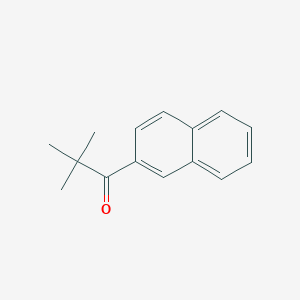
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenylacetonitrile moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4-hydroxypiperidine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution with phenylacetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-YL)-2-phenylacetonitrile.
Reduction: Formation of 2-(4-hydroxypiperidin-1-YL)-2-phenylacetamide.
Substitution: Formation of 2-(4-alkoxypiperidin-1-YL)-2-phenylacetonitrile.
Scientific Research Applications
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile involves its interaction with specific molecular targets. The hydroxyl group and nitrile moiety allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A simpler analog with similar hydroxyl functionality.
2-Phenylacetonitrile: Lacks the piperidine ring but shares the phenylacetonitrile moiety.
N-Phenylpropanamide: Contains a similar phenyl group but differs in the amide functionality.
Uniqueness
2-(4-Hydroxypiperidin-1-YL)-2-phenylacetonitrile is unique due to its combination of a piperidine ring, hydroxyl group, and phenylacetonitrile moiety. This unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities .
Properties
CAS No. |
1018437-11-0 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-2-phenylacetonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-13(11-4-2-1-3-5-11)15-8-6-12(16)7-9-15/h1-5,12-13,16H,6-9H2 |
InChI Key |
RTYIRLUOETUSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)

![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)

![3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11891360.png)
![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

